molecular formula C18H16ClN5O2S B2624392 N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251582-94-1

N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2624392
CAS No.: 1251582-94-1
M. Wt: 401.87
InChI Key: KGSQXSNWMPAIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thioacetamide derivatives featuring a pyrimidine core substituted with a pyrazin-2-yl group and a methyl group at positions 2 and 6, respectively. Its synthesis likely follows alkylation strategies similar to those reported for related compounds, such as refluxing with sodium acetate in ethanol . The chloro and methoxy substituents on the phenyl ring may influence pharmacokinetic properties, including membrane permeability and metabolic stability, while the pyrazine moiety could facilitate π-π interactions in biological targets .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c1-11-7-17(24-18(22-11)14-9-20-5-6-21-14)27-10-16(25)23-12-3-4-15(26-2)13(19)8-12/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSQXSNWMPAIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

It consists of a chloro and methoxy-substituted phenyl group linked to a thioacetamide moiety, which is further connected to a methyl-pyrazine-pyrimidine structure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazinamide have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of substituted compounds against human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 5.41 µM to 22.19 µM, demonstrating moderate to high activity compared to standard chemotherapy agents like doxorubicin .

CompoundCell LineIC50 (µM)
1MCF710.00
2A5498.107
3HepG222.19

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, particularly against Mycobacterium tuberculosis. A related study synthesized novel benzamide derivatives and tested their efficacy against M. tuberculosis H37Ra, revealing several compounds with IC50 values between 1.35 µM and 2.18 µM .

Table of Antimicrobial Activity

The following table summarizes the inhibitory concentrations of related compounds against M. tuberculosis:

CompoundIC50 (µM)IC90 (µM)
6a1.353.73
6e1.804.00
6k2.1840.32

The biological activity of this compound may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation or bacterial survival. For example, some pyrazine derivatives have been noted for their ability to induce apoptosis in cancer cells through caspase activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Pyrimidine/Thioacetamide Scaffolds

Compound A : N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
  • Structural Features: Replaces the pyrazine ring with a styryl-substituted pyridine and introduces a cyano group. The phenyl group lacks the methoxy substituent.
  • Synthesis : Achieved via reflux with 2-chloro-N-(4-chlorophenyl)acetamide and sodium acetate (85% yield).
Compound B : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) ()
  • Structural Features : Substitutes pyrazine with pyridine and replaces 3-chloro-4-methoxyphenyl with 3,4-dimethoxyphenyl.
  • Bioactivity : Demonstrated anticonvulsant activity in silico and in vivo, attributed to interactions with voltage-gated sodium channels. Molecular docking highlighted hydrogen bonding with the dimethoxyphenyl group .
  • Key Differences : The absence of chlorine and presence of dual methoxy groups may alter target selectivity compared to the target compound.
Compound C : N-(4-phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide ()
  • Structural Features: Replaces pyrimidine with a triazinoindole system and substitutes phenyl with phenoxyphenyl.
  • Synthesis: Synthesized via coupling reactions with 4-phenoxyaniline (95% purity).

Analogues with Heterocyclic Variations

Compound D : N-(4-bromophenyl)-2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide ()
  • Structural Features : Bromine substitutions on both the indole and phenyl groups.
Compound E : N-(3-methoxyphenyl)-2-((4-propenyl-5-pyridin-2-yl-triazol-3-yl)thio)acetamide ()
  • Structural Features : Incorporates a triazole ring and propenyl group instead of pyrimidine.
  • Key Differences : The triazole’s hydrogen-bonding capacity and propenyl’s reactivity may confer distinct pharmacokinetic profiles .

Tabulated Comparison

Compound Name/ID Core Heterocycle Key Substituents Bioactivity Insights Reference
Target Compound Pyrimidine 6-methyl, 2-pyrazin-2-yl, 3-Cl-4-OMePh Potential kinase/DNA interaction
Epirimil (Compound B) Pyrimidine 2-pyridin-2-yl, 3,4-diOMePh Anticonvulsant (Na+ channel)
Compound C () Triazinoindole 5-methyl, 4-phenoxyphenyl DNA intercalation candidate
573945-54-7 () Triazole 4-ethyl-5-pyrazin-2-yl, 4-Cl-2-OMePh Kinase inhibition potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.